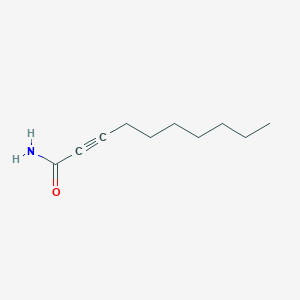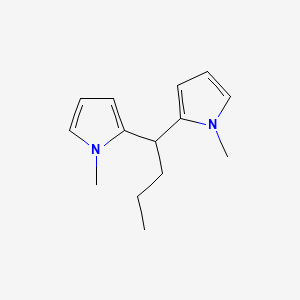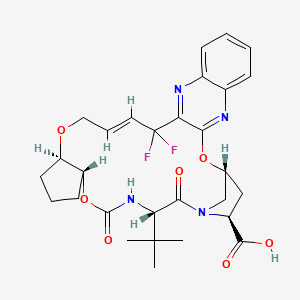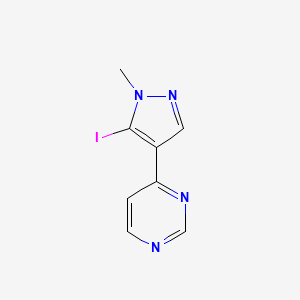
Dec-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dec-2-ynamide is a chemical compound characterized by a carbon-carbon triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group. This unique structure makes it a valuable reagent in organic synthesis, enabling the development of various chemical transformations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dec-2-ynamide can be synthesized through several methods. One common approach involves the reaction of β-iodo-enamides with sodium methoxide and ICl in methanol . Another method includes the acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide, using triflic acid as a catalyst .
Industrial Production Methods: For industrial-scale production, a scalable one-step synthetic method from inexpensive starting materials has been developed. This method ensures cost-effectiveness and convenience, making this compound readily available for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Dec-2-ynamide undergoes a variety of reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Brønsted Acid-Mediated Reactions: These include cycloaddition, cyclization, and intramolecular alkoxylation-initiated rearrangement.
Transition Metal-Catalyzed Reactions: These reactions often involve catalysts like palladium or copper.
Major Products: The reactions of this compound can lead to the formation of various N-heterocyclic compounds, valuable in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
Dec-2-ynamide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of multifunctional compounds and challenging architectures.
Biology: Plays a role in the development of bioactive molecules and pharmaceuticals.
Industry: Employed in the production of advanced materials and fine chemicals.
Wirkmechanismus
The mechanism of action of Dec-2-ynamide involves its highly polarized triple bond, which enables unique chemical transformations. For instance, in amide bond formation, the ynamide undergoes hydrocarboxylation followed by aminolysis, facilitated by secondary interactions that stabilize the transition state . This mechanism is crucial for its effectiveness in various synthetic applications.
Vergleich Mit ähnlichen Verbindungen
But-2-ynamide: Slightly less reactive but more stable compared to Dec-2-ynamide.
Propiolamides: More reactive than but-2-ynamides but less stable.
Uniqueness: this compound stands out due to its balanced reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to undergo diverse reactions and form complex structures highlights its uniqueness in comparison to similar compounds .
Eigenschaften
CAS-Nummer |
920287-03-2 |
|---|---|
Molekularformel |
C10H17NO |
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
dec-2-ynamide |
InChI |
InChI=1S/C10H17NO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-7H2,1H3,(H2,11,12) |
InChI-Schlüssel |
PBKWDTFBPABONP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC#CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,3'-Bithiophen]-5'-ylmethanamine](/img/structure/B12634103.png)
![(3aR,6aS)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]-5-naphthalen-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12634111.png)
-isoquinolinyl)-](/img/structure/B12634112.png)

![3-Bromo-5-[(2-methylpropan-2-yl)oxy]aniline](/img/structure/B12634124.png)

![(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-1-(1H-indol-3-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12634135.png)
![1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one](/img/structure/B12634149.png)


![N-[3-(1H-imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12634197.png)


![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634211.png)
